molecular formula C10H9Br2NO3 B5226636 4-bromophenyl (3-bromopropanoyl)carbamate

4-bromophenyl (3-bromopropanoyl)carbamate

Cat. No. B5226636
M. Wt: 350.99 g/mol
InChI Key: QKIHGYXHDVJLFH-UHFFFAOYSA-N
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Description

4-bromophenyl (3-bromopropanoyl)carbamate, also known as BrBzPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of carbamate, which is a functional group that is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-bromophenyl (3-bromopropanoyl)carbamate is not yet fully understood. However, studies have shown that it exhibits its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining the balance between cell proliferation and cell death. 4-bromophenyl (3-bromopropanoyl)carbamate has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the execution of apoptosis.
Biochemical and Physiological Effects:
4-bromophenyl (3-bromopropanoyl)carbamate has been shown to exhibit various biochemical and physiological effects. Studies have shown that it exhibits antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 4-bromophenyl (3-bromopropanoyl)carbamate has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromophenyl (3-bromopropanoyl)carbamate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 4-bromophenyl (3-bromopropanoyl)carbamate is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 4-bromophenyl (3-bromopropanoyl)carbamate. One of the future directions is to investigate the mechanism of action of 4-bromophenyl (3-bromopropanoyl)carbamate in more detail. This will help to better understand how it exhibits its antitumor activity and how it can be optimized for the development of new drugs. Another future direction is to investigate the potential applications of 4-bromophenyl (3-bromopropanoyl)carbamate in other fields such as biochemistry and pharmacology. Finally, future research could focus on developing new methods for synthesizing 4-bromophenyl (3-bromopropanoyl)carbamate that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-bromophenyl (3-bromopropanoyl)carbamate involves the reaction of 4-bromophenol with 3-bromopropanoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with diethylcarbamate to form 4-bromophenyl (3-bromopropanoyl)carbamate. The overall reaction can be represented as follows:

Scientific Research Applications

4-bromophenyl (3-bromopropanoyl)carbamate has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 4-bromophenyl (3-bromopropanoyl)carbamate is in the development of new drugs for the treatment of various diseases. 4-bromophenyl (3-bromopropanoyl)carbamate has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

(4-bromophenyl) N-(3-bromopropanoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO3/c11-6-5-9(14)13-10(15)16-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIHGYXHDVJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC(=O)CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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